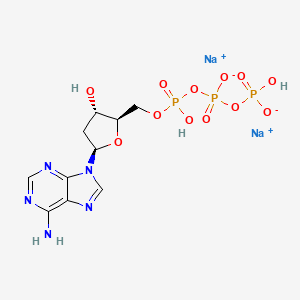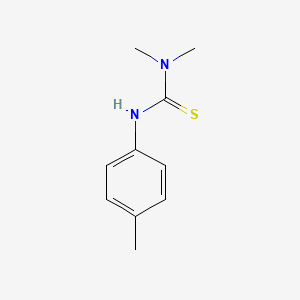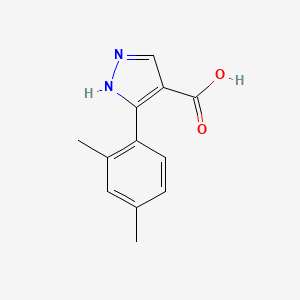
(3,5-Dimethoxybenzylidene)propanedinitrile
Descripción general
Descripción
(3,5-Dimethoxybenzylidene)propanedinitrile is an organic compound characterized by the presence of a benzylidene group attached to a propanedinitrile molecule, with methoxy groups located at the 3 and 5 positions of the benzene ring. This compound is known for its versatility in scientific research, particularly in the fields of organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of (3,5-Dimethoxybenzylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is a widely employed method in organic chemistry for the formation of carbon-carbon bonds. The process involves the condensation of malononitrile with 3,5-dimethoxybenzaldehyde in the presence of a base such as ammonium acetate. The reaction is usually carried out in an aqueous medium at elevated temperatures .
Synthetic Route:
Reactants: Malononitrile, 3,5-dimethoxybenzaldehyde, ammonium acetate.
Conditions: Aqueous medium, 70°C, 15 minutes.
Procedure: A mixture of malononitrile (1 mmol), 3,5-dimethoxybenzaldehyde (1 mmol), and ammonium acetate (10 mol%) in 5 ml of water is stirred at 70°C for 15 minutes.
Análisis De Reacciones Químicas
(3,5-Dimethoxybenzylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxybenzylidene)propanedinitrile has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug synthesis and development.
Material Science: Utilized in the study of organic materials and their properties.
Chemical Biology: Employed in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxybenzylidene)propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and nitrile functionalities allow it to participate in a range of chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(3,5-Dimethoxybenzylidene)propanedinitrile can be compared with other similar compounds, such as:
(3,4-Dimethoxybenzylidene)propanedinitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
(3,5-Dimethoxybenzylidene)acetone: Similar structure but with an acetone group instead of propanedinitrile.
(3,5-Dimethoxybenzylidene)malononitrile: Similar structure but with an additional nitrile group.
Uniqueness:
Propiedades
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKQTPCKRWLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300386 | |
| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26495-19-2 | |
| Record name | NSC136545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)











![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)

